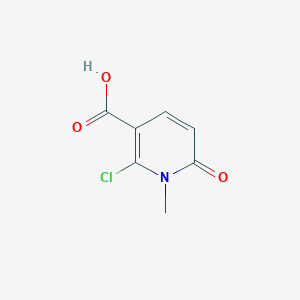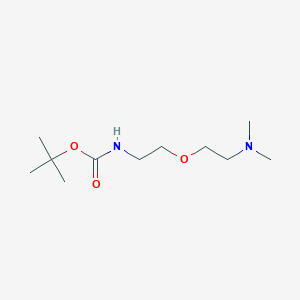
t-Butyl 2-(2-(dimethylamino)ethoxy)ethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (2-(2-(dimethylamino)ethoxy)ethyl)carbamate is a chemical compound with the molecular formula C11H24N2O3. It is a carbamate derivative, which is often used in organic synthesis and various research applications. This compound is known for its stability and versatility in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(2-(dimethylamino)ethoxy)ethyl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-(2-(dimethylamino)ethoxy)ethanol in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is then stirred at room temperature for several hours until the reaction is complete. The product is purified by column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
In an industrial setting, the production of tert-Butyl (2-(2-(dimethylamino)ethoxy)ethyl)carbamate may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial production may involve more rigorous purification techniques such as recrystallization and distillation to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (2-(2-(dimethylamino)ethoxy)ethyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Nucleophiles such as halides, thiols, and amines in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted carbamates.
Applications De Recherche Scientifique
tert-Butyl (2-(2-(dimethylamino)ethoxy)ethyl)carbamate has several scientific research applications, including:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-Butyl (2-(2-(dimethylamino)ethoxy)ethyl)carbamate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a reversible inhibitor of certain enzymes by forming a stable complex with the active site. This interaction can modulate the activity of the enzyme and affect various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (2-(methylamino)ethyl)carbamate
- tert-Butyl (2-(dimethylamino)ethyl)carbamate
- tert-Butyl (2-(2-(methylamino)ethoxy)ethyl)carbamate
Uniqueness
tert-Butyl (2-(2-(dimethylamino)ethoxy)ethyl)carbamate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its stability and reactivity make it a valuable compound in various research and industrial applications. The presence of the dimethylamino group enhances its solubility and interaction with biological molecules, making it a versatile tool in scientific studies.
Propriétés
Formule moléculaire |
C11H24N2O3 |
|---|---|
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
tert-butyl N-[2-[2-(dimethylamino)ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C11H24N2O3/c1-11(2,3)16-10(14)12-6-8-15-9-7-13(4)5/h6-9H2,1-5H3,(H,12,14) |
Clé InChI |
ACMBLNOADCQHMX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCOCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


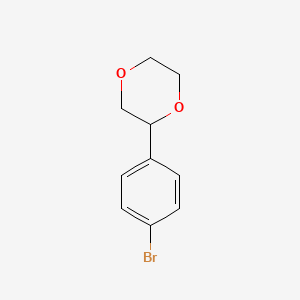
![3-[[4-(Bromomethyl)benzoyl]amino]propanoic acid](/img/structure/B13992314.png)

![N-(3-phenylphenyl)-4-[2-[(3-phenylphenyl)carbamoylamino]ethyl]piperazine-1-carboxamide](/img/structure/B13992319.png)
![3-[2-[3-[(3-Carbamimidoylanilino)diazenyl]-5-ethyl-6-phenylphenanthridin-5-ium-8-yl]iminohydrazinyl]benzenecarboximidamide;chloride](/img/structure/B13992320.png)

![5-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B13992327.png)
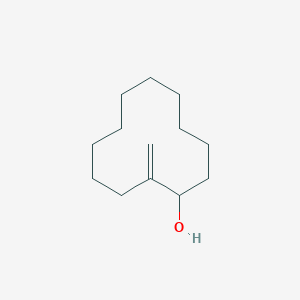
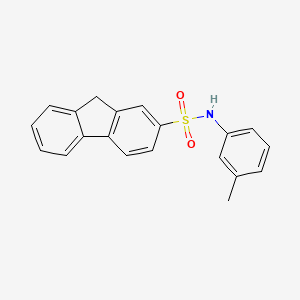
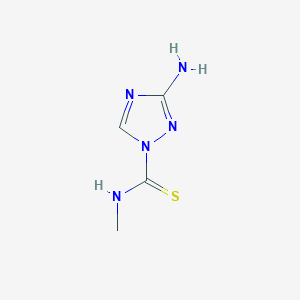
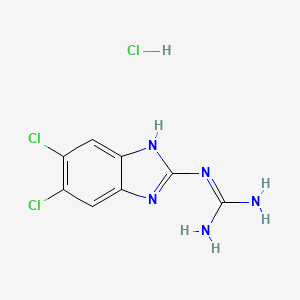
![1-[4-Chloro-6-(trifluoromethyl)pyridin-3-YL]ethanone](/img/structure/B13992350.png)
![Methyl 2-acetamido-3-[4-[[2-(2-methylprop-2-enoylamino)acetyl]amino]phenyl]propanoate](/img/structure/B13992372.png)
